molecular formula C7H14O8 B1203367 (2xi)-D-gluco-heptonic acid CAS No. 23351-51-1

(2xi)-D-gluco-heptonic acid

Cat. No.: B1203367
CAS No.: 23351-51-1
M. Wt: 226.18 g/mol
InChI Key: KWMLJOLKUYYJFJ-UHFFFAOYSA-N
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Description

(2xi)-D-gluco-heptonic acid is a seven-carbon sugar acid derived from glucose It is a member of the heptonic acid family, which are known for their role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2xi)-D-gluco-heptonic acid typically involves the oxidation of D-glucose. One common method is the use of nitric acid as an oxidizing agent under controlled conditions. The reaction is carried out at a temperature range of 20-30°C, and the pH is maintained between 2 and 3 to ensure optimal yield. Another method involves the use of enzymatic oxidation, where specific enzymes catalyze the conversion of D-glucose to this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches due to their efficiency and eco-friendliness. Microbial fermentation using genetically engineered bacteria or fungi is a common method. These microorganisms are capable of converting glucose into this compound with high specificity and yield. The fermentation process is typically carried out in large bioreactors under controlled conditions of temperature, pH, and aeration.

Chemical Reactions Analysis

Types of Reactions

(2xi)-D-gluco-heptonic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce heptaric acid.

    Reduction: Reduction of this compound can yield heptonic alcohols.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Nitric acid or enzymatic oxidants are commonly used.

    Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

    Oxidation: Heptaric acid.

    Reduction: Heptonic alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(2xi)-D-gluco-heptonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways.

    Industry: Used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of (2xi)-D-gluco-heptonic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, facilitating biochemical reactions. The molecular targets include enzymes involved in carbohydrate metabolism, where it can inhibit or activate specific pathways depending on its concentration and the presence of other cofactors.

Comparison with Similar Compounds

Similar Compounds

    D-gluconic acid: A six-carbon sugar acid derived from glucose.

    D-galactonic acid: Another six-carbon sugar acid with similar properties.

    D-mannonic acid: A six-carbon sugar acid derived from mannose.

Uniqueness

(2xi)-D-gluco-heptonic acid is unique due to its seven-carbon structure, which provides distinct chemical and physical properties compared to six-carbon sugar acids. Its additional carbon atom allows for more complex interactions and reactions, making it a valuable compound in various applications.

Properties

IUPAC Name

2,3,4,5,6,7-hexahydroxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMLJOLKUYYJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859145
Record name Heptonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-36-8, 23351-51-1
Record name D-glycero-D-ido-Heptonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-gluco-Heptonic acid, (2.xi.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-glycero-D-ido-Heptonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-glycero-D-ido-heptonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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